molecular formula C14H12O3 B12995078 2-(Benzyloxy)-4-hydroxybenzaldehyde

2-(Benzyloxy)-4-hydroxybenzaldehyde

Cat. No.: B12995078
M. Wt: 228.24 g/mol
InChI Key: OXGHTGSTZMSSRP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4-hydroxy-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H12O3/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

OXGHTGSTZMSSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)C=O

Origin of Product

United States

Significance Within the Benzaldehyde Class of Compounds

Benzaldehyde (B42025) (C₆H₅CHO) is the simplest aromatic aldehyde and the parent compound of a broad class of molecules characterized by an aldehyde group (-CHO) attached directly to a benzene (B151609) ring. fiveable.mebritannica.com This structural arrangement confers unique reactivity, making benzaldehydes fundamental reactants in organic chemistry. fiveable.me They readily undergo reactions typical of aldehydes, such as nucleophilic addition, oxidation to form carboxylic acids, and reduction to yield alcohols. fiveable.me The aromatic ring also allows for electrophilic substitution reactions. chemicalbook.com

The significance of 2-(Benzyloxy)-4-hydroxybenzaldehyde lies in its specific substitutions, which provide enhanced functionality compared to the parent molecule. The presence of the hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups at the 2 and 4 positions, respectively, modifies the electron density of the aromatic ring and influences the reactivity of the aldehyde group. These functional groups also serve as handles for subsequent chemical transformations. The hydroxyl group, for instance, can direct metallation or participate in condensation reactions, while the benzyloxy group acts as a protecting group for the 4-hydroxy moiety, which can be removed in a later synthetic step if desired. This built-in functionality makes this compound a sophisticated and versatile building block for constructing complex molecular architectures.

Overview of Research Trajectories for Aromatic Aldehydes

Research involving aromatic aldehydes is diverse and expanding, driven by their utility as key intermediates in numerous applications. dataintelo.com A significant trend is their extensive use in the pharmaceutical industry, where they serve as precursors for the synthesis of a wide array of medicinal compounds and active pharmaceutical ingredients (APIs). dataintelo.commarketresearchfuture.com Continuous research and development in drug discovery, particularly for chronic diseases, fuels the demand for novel and functionalized aromatic aldehydes. dataintelo.com

Another major research trajectory is in the flavor and fragrance industry. marketresearchfuture.com The characteristic scents of many aromatic aldehydes make them essential components in perfumes and food flavorings. mdpi.com There is a growing trend toward the use of naturally derived or nature-identical aromatic aldehydes to meet consumer demand for natural and clean-label products. dataintelo.commarketresearchfuture.com

Furthermore, research is increasingly focused on sustainable and green chemistry. This includes developing new methods for producing aromatic aldehydes from renewable biomass sources, such as lignin, through processes like catalytic fractionation and ozonolysis. rsc.org In materials science, aromatic aldehydes are investigated as precursors for polymers and other advanced materials. The reactivity of the aldehyde group allows for its incorporation into larger molecular frameworks, leading to the development of new functional materials. nih.gov The study of the chemical reactivity of these compounds, for instance, their interaction with amino groups to form imines (Schiff bases), is crucial for understanding their roles in both industrial applications and biological systems. nih.gov

Contextualization As a Research Target in Synthetic Organic Chemistry

Classical and Modern Synthetic Routes

The synthesis of this compound is primarily achieved through the selective benzylation of a dihydroxybenzaldehyde precursor. Other notable reactions in the broader context of benzaldehyde (B42025) synthesis, such as the Vilsmeier-Haack and Wittig reactions, also offer relevant synthetic strategies.

Benzylation of Hydroxybenzaldehyde Precursors

The most direct approach to synthesizing this compound involves the selective benzylation of 2,4-dihydroxybenzaldehyde. The key challenge in this method is to achieve regioselectivity, favoring the protection of the hydroxyl group at the 2-position over the 4-position.

Achieving regioselective mono-benzylation of 2,4-dihydroxybenzaldehyde is a critical step. tandfonline.com Research has shown that the 4-hydroxyl group is more acidic and sterically accessible, making it more reactive towards alkylation. Therefore, direct selective benzylation at the 2-position is less common. A more prevalent strategy involves the protection of the more reactive 4-hydroxyl group, followed by subsequent synthetic steps.

However, for the synthesis of the isomeric 4-(Benzyloxy)-2-hydroxybenzaldehyde (B183881), selective benzylation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde has been developed using mild basic conditions with reagents like sodium bicarbonate (NaHCO3) or potassium fluoride (KF). tandfonline.comtandfonline.com This approach demonstrates improved regioselectivity compared to earlier methods. tandfonline.com One study reported that treating 2,4-dihydroxybenzaldehyde with one equivalent of sodium hydroxide (B78521) and benzyl chloride resulted in the selective formation of 4-(benzyloxy)-2-hydroxybenzaldehyde in 64% yield. tandfonline.com However, repetitions of this procedure yielded a product contaminated with starting material and the bis-benzyloxy byproduct, with a corrected yield of less than 35%. tandfonline.com

To synthesize the target compound, this compound, a multi-step synthesis involving protection and deprotection strategies is often necessary. This could involve first protecting both hydroxyl groups, for instance, by forming 2,4-bis(benzyloxy)benzaldehyde (B176367), and then selectively deprotecting the hydroxyl group at the 4-position. The synthesis of 2,4-bis(benzyloxy)benzaldehyde is typically achieved by reacting 2,4-dihydroxybenzaldehyde with two equivalents of benzyl bromide or chloride in the presence of a base like anhydrous potassium carbonate.

The choice of base, solvent, and temperature plays a crucial role in the outcome of the benzylation reaction. Mild basic conditions are often preferred to enhance regioselectivity. tandfonline.com For the selective 4-benzylation, sodium bicarbonate (NaHCO3) and potassium fluoride (KF) have been found to be effective bases. tandfonline.comtandfonline.com The use of NaHCO3 in refluxing acetonitrile has been reported as an efficient and cost-effective method for this transformation. tandfonline.com Another effective combination is potassium fluoride in refluxing acetonitrile. tandfonline.com

In a specific procedure for preparing 4-(benzyloxy)-2-hydroxybenzaldehyde, 2,4-dihydroxybenzaldehyde is dissolved in acetone (B3395972) with benzyl bromide and potassium carbonate, and the mixture is stirred at room temperature. Another approach involves dissolving 2,4-dihydroxybenzaldehyde in acetonitrile with potassium fluoride and benzyl chloride, followed by heating to reflux. google.com The use of cesium bicarbonate (CsHCO3) in acetonitrile at 80°C has also been shown to provide excellent regioselectivity for the 4-alkylation of 2,4-dihydroxybenzaldehyde. nih.gov

Base Solvent Conditions Selectivity Outcome Reference
NaHCO3AcetonitrileRefluxRegioselective 4-benzylation tandfonline.com
KFAcetonitrileRefluxRegioselective 4-benzylation tandfonline.com
K2CO3AcetoneRoom Temp4-benzylation
CsHCO3Acetonitrile80°CRegioselective 4-alkylation nih.gov

Vilsmeier-Haack Reaction in Benzaldehyde Synthesis Context

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds to produce substituted benzaldehydes. jk-sci.compsu.edu This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl3). jk-sci.comwikipedia.org The aromatic compound then attacks the Vilsmeier reagent in an electrophilic aromatic substitution. jk-sci.com

While not a direct synthesis of this compound from a non-aldehyde precursor, the Vilsmeier-Haack reaction is crucial for synthesizing the starting material, 2,4-dihydroxybenzaldehyde, from resorcinol (B1680541). A patented large-scale method involves the formylation of resorcinol using DMF and POCl3, followed by hydrolysis to yield 2,4-dihydroxybenzaldehyde with high purity. Controlling the reaction temperature is critical to suppress side reactions.

The Vilsmeier-Haack reaction can also be applied to introduce a formyl group onto a pre-benzylated aromatic ring. For instance, if one were to start with 3-benzyloxyphenol, a Vilsmeier-Haack reaction could potentially introduce a formyl group to create a hydroxy-benzyloxy-benzaldehyde derivative. The position of formylation would be directed by the activating hydroxyl and benzyloxy groups.

Wittig Reaction Applications

The Wittig reaction is a renowned method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently decomposes to yield an alkene and a phosphine (B1218219) oxide. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the Wittig reaction would not be used for its direct synthesis. Instead, it would be employed to transform the aldehyde functional group of this compound into an alkene. For example, reacting this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield 2-(benzyloxy)-4-hydroxystyrene. This demonstrates the utility of the Wittig reaction in further modifying the benzaldehyde to create more complex molecular structures. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide used. organic-chemistry.org

Optimization of Synthetic Processes

For the selective benzylation of the 4-hydroxyl group in 2,4-dihydroxybenzaldehyde, studies have shown that milder bases like NaHCO3 and KF provide better regioselectivity compared to stronger bases. tandfonline.com The use of NaHCO3 in acetonitrile at 60°C with the addition of potassium iodide (KI) has been identified as a practical approach for the synthesis of 4-(substituted benzyloxy)-2-hydroxybenzaldehydes. google.com

A comparison of different bases for the 4-benzylation of 2,4-dihydroxybenzaldehyde revealed the following:

Catalyst Solvent Mono-Benzylated Product (%) Bis-Benzylated Product (%) Reference
K2CO3Acetone6525
NaHCO3CH3CN895.7

This data clearly indicates that the combination of sodium bicarbonate and acetonitrile significantly favors the desired mono-benzylated product while minimizing the formation of the bis-benzylated byproduct.

Furthermore, controlling the stoichiometry of the reactants is essential. Using a slight excess of the benzylation agent can drive the reaction to completion, but a large excess can lead to increased formation of the di-substituted product. Reaction time and temperature also need to be carefully monitored to prevent side reactions and decomposition of the product. For instance, in the synthesis of 2,4-bis(benzyloxy)benzaldehyde, optimizing stoichiometry, temperature (60–80°C), and reaction time (12–24 hours) is crucial to minimize over-alkylation.

Synthetic Challenges and Future Methodological Developments

The principal synthetic challenge in the preparation of this compound is achieving selective benzylation. The starting material, 2,4-dihydroxybenzaldehyde, has two hydroxyl groups with different reactivities. The goal is to exclusively alkylate the more nucleophilic 4-hydroxyl group while preventing the reaction at the 2-hydroxyl group, which is sterically hindered and involved in intramolecular hydrogen bonding with the aldehyde group.

The main problems encountered are:

Lack of Regioselectivity : Random benzylation can occur at both the 2- and 4-positions, leading to a mixture of products. google.com

Over-alkylation : The formation of the bis-benzylated ether, 2,4-bis(benzyloxy)benzaldehyde, is a common side reaction that reduces the yield of the desired mono-benzylated product. google.com

Incomplete Reaction : A significant portion of the starting 2,4-dihydroxybenzaldehyde may remain unreacted. google.com

Aldehyde Group Reactivity

The aldehyde group in this compound is a primary site for chemical reactions, including oxidation, reduction, and nucleophilic addition. The electronic nature of the benzene (B151609) ring, influenced by the electron-donating hydroxyl and benzyloxy groups, modulates the reactivity of this aldehyde functionality.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)-4-hydroxybenzoic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. One effective method involves the use of potassium permanganate (B83412) (KMnO4) in an aqueous solution.

Table 1: Oxidation of this compound

Oxidizing AgentProduct
Potassium Permanganate (KMnO4)2-(Benzyloxy)-4-hydroxybenzoic acid

The aldehyde functionality can be reduced to a primary alcohol, yielding (2-(benzyloxy)-4-hydroxyphenyl)methanol. This reduction can be accomplished using various reducing agents. A common and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol. This reagent is particularly useful as it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like the benzyl ether.

Table 2: Reduction of this compound

Reducing AgentProduct
Sodium Borohydride (NaBH4)(2-(Benzyloxy)-4-hydroxyphenyl)methanol

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a wide array of more complex molecules. Examples of nucleophilic addition reactions include the addition of organometallic reagents, cyanide, and ylides.

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. The para-hydroxyl group and the ortho-benzyloxy group are both electron-donating groups. These groups increase the electron density on the benzene ring and, by extension, on the carbonyl carbon of the aldehyde group through resonance and inductive effects. This increased electron density makes the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde. Consequently, it is generally less reactive towards nucleophiles. However, the presence of the hydroxyl group can also participate in directing certain reactions and can be deprotonated under basic conditions, further modulating the electronic environment.

Nucleophilic Addition Reactions

Benzylether Group Reactivity

The benzyl ether group in this compound serves as a protecting group for the phenolic hydroxyl group. This protecting group can be selectively removed under specific reaction conditions.

The most common reaction involving the benzyl ether group is its cleavage through nucleophilic substitution, often referred to as debenzylation. This reaction regenerates the free hydroxyl group, yielding 2,4-dihydroxybenzaldehyde. A widely used method for this transformation is catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on charcoal (Pd/C). The reaction proceeds via the hydrogenolysis of the benzylic C-O bond.

Table 3: Debenzylation of this compound

Reagent(s)Product
H2, Palladium on Charcoal (Pd/C)2,4-Dihydroxybenzaldehyde

Hydroxyl Group Reactivity

The chemical behavior of this compound is significantly influenced by its two primary functional groups: the aldehyde and the hydroxyl group. The hydroxyl group located at the C-4 position (para to the aldehyde) is a key site for various chemical transformations. Unlike its isomer, 4-(benzyloxy)-2-hydroxybenzaldehyde, where the hydroxyl group at C-2 is sterically hindered and involved in a strong intramolecular hydrogen bond with the adjacent aldehyde, the C-4 hydroxyl group in this compound is more accessible and exhibits reactivity typical of a para-substituted phenol (B47542). It readily participates in reactions such as etherification and can be preserved during condensation reactions involving the aldehyde function.

Etherification and Alkylation

The phenolic hydroxyl group can be readily converted into an ether through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. The reactivity of the hydroxyl group at the C-4 position is well-established in similar structures. For instance, studies on the regioselective alkylation of 2,4-dihydroxybenzaldehyde consistently show that the C-4 hydroxyl is preferentially alkylated over the C-2 hydroxyl group. nih.gov This selectivity is attributed to the higher acidity and accessibility of the para-hydroxyl group compared to the ortho-hydroxyl group, which is deactivated by hydrogen bonding. nih.gov

A cesium bicarbonate-mediated approach has been shown to be highly effective for the regioselective alkylation of the 4-hydroxyl group in 2,4-dihydroxybenzaldehyde, yielding 4-alkoxy-2-hydroxybenzaldehydes with a broad range of alkyl halides. nih.gov Similarly, the reaction of 3,4-dihydroxybenzaldehyde (B13553) with various benzyl halides under basic conditions regioselectively yields 4-benzyloxy-3-hydroxybenzaldehyde derivatives, further demonstrating the enhanced reactivity of the C-4 hydroxyl group. mdpi.com These findings strongly suggest that the 4-hydroxyl group of this compound would undergo similar etherification reactions efficiently.

A representative etherification reaction is the synthesis of 4-(4-nitrobenzyloxy)benzaldehyde (B1300809) from 4-hydroxybenzaldehyde (B117250), which proceeds with good yield. chemspider.com

ReactantReagentBaseSolventConditionsProductYieldReference
4-Hydroxybenzaldehyde4-Nitrobenzyl bromideK₂CO₃DMF100°C, 3h4-(4-Nitrobenzyloxy)benzaldehyde74% chemspider.com
3,4-DihydroxybenzaldehydeBenzyl chlorideNaHCO₃, NaIDMF40°C, 20h4-Benzyloxy-3-hydroxybenzaldehyde71% mdpi.com
3,4-Dihydroxybenzaldehydep-Methoxybenzyl chlorideNaHCO₃, NaIDMF40°C, 20h3-Hydroxy-4-(p-methoxybenzyloxy)benzaldehyde75% mdpi.com
2,4-DihydroxybenzaldehydeBenzyl bromideCsHCO₃CH₃CN80°C4-(Benzyloxy)-2-hydroxybenzaldehyde95% nih.gov

Stability in Condensation Reactions

An important aspect of the hydroxyl group's reactivity is its stability under certain reaction conditions that target other parts of the molecule. The Claisen-Schmidt condensation, which is used to synthesize chalcones, involves the reaction of a benzaldehyde with an acetophenone (B1666503) in the presence of a base (like NaOH or piperidine). univ-ovidius.ronih.gov Research on the synthesis of various chalcones shows that a free hydroxyl group on the benzaldehyde or acetophenone ring is compatible with the reaction conditions. nih.govrjpbcs.comrasayanjournal.co.in

For example, 2-hydroxy-4-benzyloxy chalcone derivatives are synthesized from 4-(benzyloxy)-2-hydroxybenzaldehyde, where the ortho-hydroxyl group remains intact. nih.gov In other examples, 4-hydroxyacetophenone is condensed with various benzaldehydes to produce 4-hydroxychalcones, demonstrating the stability of the para-hydroxyl group under basic condensation conditions. rjpbcs.comrasayanjournal.co.in This indicates that this compound can be used to synthesize chalcones via the reaction of its aldehyde group, without undesired side reactions involving the 4-hydroxyl group.

AldehydeKetoneBaseSolventConditionsProduct TypeReference
4-(Benzyloxy)benzaldehydeVarious AcetophenonesNaOHEthanol (96%)Room Temp.4-(Benzyloxy)phenyl chalcone univ-ovidius.ro
4-Hydroxybenzaldehyde4-Hydroxyacetophenone-Solvent-free (Grinding)Room Temp., 30 min4',4-Dihydroxychalcone rasayanjournal.co.in
2-Chlorobenzaldehyde4-HydroxyacetophenoneKOHPEG-40040°C, 1h3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one rjpbcs.com

Derivatives and Analogs of 2 Benzyloxy 4 Hydroxybenzaldehyde

Synthesis of Novel Derivatives

The generation of new derivatives from 2-(Benzyloxy)-4-hydroxybenzaldehyde primarily involves reactions at its aldehyde and hydroxyl functionalities. These reactions lead to the formation of Schiff bases, metal complexes, and other functionalized molecules.

A prominent route for derivatization is the condensation reaction between the aldehyde group of a 2-hydroxybenzaldehyde derivative and a primary amine to form a Schiff base, also known as an imine or azomethine. mediresonline.org These 2-hydroxy Schiff base ligands are of particular interest due to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen (O–H···N). nih.gov This interaction stabilizes a planar six-membered ring and influences the electronic and structural properties of the molecule. mdpi.com

The synthesis typically involves refluxing equimolar amounts of the aldehyde and a selected primary amine in a solvent like ethanol. nih.gov The design of these ligands can be finely tuned by varying the amine component, which introduces different steric and electronic features to the final molecule. A key characteristic of these Schiff bases is the potential for tautomerism, existing in an equilibrium between the enol-imine (O–H···N) and keto-amine (N–H···O) forms. nih.gov The prevalence of one form over the other can be influenced by factors such as solvent polarity, with the keto form often being more favored in polar solvents. nih.gov

Table 1: General Methods for Schiff Base Synthesis

Method Description Reaction Conditions
Conventional Reflux The aldehyde and amine are dissolved in a suitable solvent (e.g., ethanol) and heated under reflux for several hours. nih.gov Heating, stirring, 3+ hours
Microwave-Assisted Benzaldehyde (B42025) derivatives and amines are microwaved in a solvent mixture, often including a catalytic amount of acid. Methanol/glacial acetic acid, 5 minutes

| Grindstone Method | A solvent-free or minimal-solvent approach where reactants are ground together, often with a catalyst. | Room temperature grinding |

This table summarizes common synthesis strategies for Schiff bases derived from benzaldehydes.

The Schiff bases derived from 2-hydroxybenzaldehydes are excellent chelating ligands for a variety of metal ions. The phenolic oxygen and the imine nitrogen atoms act as donor sites, forming stable complexes with transition metals like copper(II). mdpi.comresearchgate.net The synthesis of these metallomesogens or metal complexes typically involves the direct reaction of the pre-synthesized Schiff base ligand with a corresponding metal salt, such as copper(II) perchlorate. mdpi.com

The resulting metal complexes often exhibit distinct geometries and properties compared to the free ligands. For instance, salicylaldimine-based ligands can coordinate with a wide variety of metals, leading to complexes that are thermally stable and may possess unique optical, electronic, or magnetic characteristics. researchgate.net The structure of these complexes can be confirmed through techniques like X-ray crystallography, which reveals the coordination geometry around the central metal ion. mdpi.com

Beyond Schiff base formation, the this compound scaffold can be modified through various functionalization strategies. One key strategy is the initial synthesis of the core structure itself, which involves the selective O-benzylation of a dihydroxybenzaldehyde precursor. For example, 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) is synthesized by reacting 2,4-dihydroxybenzaldehyde (B120756) with benzyl (B1604629) bromide in the presence of a weak base like potassium carbonate. This selective reaction at the 4-position hydroxyl group is a critical functionalization step.

Further modifications can involve introducing other chemical moieties to the aromatic ring or altering the existing functional groups. For instance, researchers have designed derivatives by incorporating a benzothiazole (B30560) skeleton, creating 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole compounds. nih.gov This strategy of hybridizing the aryl benzyl ether pharmacophore with other heterocyclic systems aims to create multifunctional molecules. nih.gov

Classification and Structural Diversity of Analogs

Analogs of this compound can be classified based on the nature and position of substituents on the benzaldehyde ring. The structural diversity arises from several key areas of modification:

Alteration of the Alkoxy Group: The benzyl group can be replaced with other alkyl or aryl groups. A homologous series of 4-n-alkoxy-2-hydroxy benzaldehyde derivatives, where the alkoxy chain length varies (e.g., from ethoxy to octadecyloxy), has been synthesized to study the effect of chain length on physical properties. researchgate.net

Positional Isomerism: The benzyloxy and hydroxyl groups can be located at different positions on the benzaldehyde ring, creating a range of isomers with distinct chemical behaviors. nih.govguidechem.com

Ring Substitution: Additional functional groups (e.g., hydroxyl, nitro, alkyl) can be introduced onto the phenyl ring of the benzyloxy group or the benzaldehyde ring itself, leading to a wide variety of structurally diverse analogs. nih.gov

Comparative Analysis with Isomeric Benzyloxybenzaldehydes

The positioning of the benzyloxy and hydroxyl groups on the benzaldehyde ring significantly impacts the compound's properties and reactivity. A comparative analysis of this compound with its isomers, such as 4-(benzyloxy)-2-hydroxybenzaldehyde and 2-(benzyloxy)benzaldehyde (B185962), highlights these differences.

While all are isomers with the same molecular formula (for the hydroxy-substituted variants), the relative positions of the functional groups are critical. In this compound, the hydroxyl group is para to the aldehyde, whereas in 4-(benzyloxy)-2-hydroxybenzaldehyde, it is ortho. nih.gov This ortho-hydroxy-aldehyde arrangement is crucial for the formation of the intramolecular hydrogen bond in its Schiff base derivatives, a feature absent if the hydroxyl group were in the para position relative to the aldehyde. nih.gov The isomer 2-(benzyloxy)benzaldehyde lacks the second hydroxyl group entirely, which fundamentally alters its hydrogen-bonding capabilities and potential as a chelating ligand precursor. nih.gov

Table 2: Comparison of Benzyloxybenzaldehyde Isomers

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Feature
This compound C₁₄H₁₂O₃ 228.24 Hydroxyl group is para to the aldehyde.
4-(Benzyloxy)-2-hydroxybenzaldehyde C₁₄H₁₂O₃ 228.24 Hydroxyl group is ortho to the aldehyde. sigmaaldrich.com

| 2-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | Lacks a second ring hydroxyl group. nih.gov |

This table outlines key differences between isomeric forms of benzyloxybenzaldehyde.

Spectroscopic Characterization in Advanced Research

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of 2-(Benzyloxy)-4-hydroxybenzaldehyde and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 2-benzyloxy-4-methoxy-1-phenyl-2'-naphthalene, run in DMSO-d6, the benzylic protons (CH₂) appear as a doublet at approximately 5.17 ppm. rsc.org The aromatic protons exhibit complex splitting patterns in the range of 6.69 to 8.00 ppm, corresponding to the different phenyl and naphthyl rings. rsc.org For 4-hydroxybenzaldehyde (B117250), the aldehydic proton (CHO) shows a singlet at 9.87 ppm, while the phenolic hydroxyl proton (OH) appears as a singlet around 5.83 ppm in CDCl₃. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For a derivative, 2-benzyloxy-4-methoxy-1-phenyl-2'-naphthalene, the carbon of the benzylic CH₂ group resonates at approximately 70.2 ppm. rsc.org The carbonyl carbon of the aldehyde group in a similar benzaldehyde (B42025) derivative is typically found in the highly deshielded region of the spectrum. The aromatic carbons show a cluster of signals between 100 and 160 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Benzaldehyde Derivatives Note: Data is for related compounds and illustrates typical chemical shift ranges. The exact values for this compound may vary.

NucleusFunctional GroupChemical Shift (δ, ppm)Reference Compound
¹HBenzylic CH₂~5.172-benzyloxy-4-methoxy-1-phenyl-2'-naphthalene rsc.org
¹HAromatic CH6.69 - 8.002-benzyloxy-4-methoxy-1-phenyl-2'-naphthalene rsc.org
¹HAldehydic CHO~9.874-hydroxybenzaldehyde rsc.org
¹HPhenolic OH~5.834-hydroxybenzaldehyde rsc.org
¹³CBenzylic CH₂~70.22-benzyloxy-4-methoxy-1-phenyl-2'-naphthalene rsc.org
¹³CAromatic C100 - 1602-benzyloxy-4-methoxy-1-phenyl-2'-naphthalene rsc.org

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2,4-dihydroxybenzaldehyde (B120756) oxime, shows a characteristic broad O-H stretching band around 3388 cm⁻¹. rsc.org The C=O stretching vibration of the aldehyde group in benzaldehyde derivatives typically appears in the region of 1650-1700 cm⁻¹. For 2-hydroxybenzaldehyde, the IR spectrum has been extensively studied. nist.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-O stretching vibrations of the ether and phenol (B47542) groups appear in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for non-polar bonds. For 4-benzyloxy-2-hydroxybenzaldehyde, FT-Raman spectra have been recorded. nih.gov In related benzaldehyde derivatives, the C=O stretch is also Raman active. The aromatic ring vibrations give rise to a series of characteristic bands in the Raman spectrum.

Table 2: Key IR and Raman Vibrational Frequencies for Benzaldehyde Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueReference Compound
O-H Stretch (Phenolic)~3388 (broad)IR2,4-dihydroxybenzaldehyde oxime complex rsc.org
C-H Stretch (Aromatic)>3000IR/RamanGeneral
C=O Stretch (Aldehyde)1650 - 1700IR/RamanGeneral
C-O Stretch (Ether/Phenol)1200 - 1300IRGeneral

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-(Benzyloxy)-2-hydroxybenzaldehyde (B183881), the molecular weight is 228.24 g/mol , corresponding to the empirical formula C₁₄H₁₂O₃. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which for a related compound, 2,4-dihydroxybenzaldehyde oxime complex, was determined to be 258.9459 (M+), closely matching the calculated value of 258.9461. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 3: Mass Spectrometry Data for 4-(Benzyloxy)-2-hydroxybenzaldehyde

ParameterValueSource
Molecular FormulaC₁₄H₁₂O₃ sigmaaldrich.com
Molecular Weight228.24 g/mol sigmaaldrich.com
Monoisotopic Mass228.07864 Da uni.lu

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of a compound is characteristic of its electronic structure, particularly the conjugated systems. For p-hydroxybenzaldehyde, absorption maxima are observed at 220 nm and 284 nm in methanol. chemwhat.com In an aqueous NaOH solution, these peaks shift to 240 nm and 330 nm. chemwhat.com The spectra of benzaldehyde derivatives are well-separated, allowing for both qualitative and quantitative analysis. researchgate.net The presence of the benzyloxy and hydroxyl groups on the benzaldehyde framework is expected to influence the position and intensity of these absorption bands.

Table 4: UV-Visible Absorption Maxima for Hydroxybenzaldehyde Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)Source
p-HydroxybenzaldehydeMethanol220, 284 chemwhat.com
p-HydroxybenzaldehydeAqueous NaOH240, 330 chemwhat.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Once the initial diffraction data is collected, refinement techniques are employed to improve the quality of the crystal structure model. This process involves adjusting atomic coordinates, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns. The interpretation of the refined data allows for a detailed understanding of the molecular geometry and intermolecular forces within the crystal lattice. Powder X-ray diffraction (PXRD) can be used to identify different crystalline phases and assess the purity of the sample. mdpi.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For derivatives of benzaldehyde (B42025), DFT calculations, often employing the B3LYP functional with various basis sets, are utilized to predict molecular geometries, electronic structures, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The electronic structure of benzaldehyde derivatives is significantly influenced by the nature and position of their substituents. The presence of both an electron-donating hydroxyl group and a bulky benzyloxy group in 2-(Benzyloxy)-4-hydroxybenzaldehyde suggests a complex interplay of electronic effects. The benzyloxy group, while sterically hindering, can also participate in conjugation, influencing the electron density distribution across the aromatic ring and affecting the reactivity of the aldehyde functional group.

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of molecules. Global reactivity descriptors such as electronegativity (χ), global hardness (η), global softness (S), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the energies of the frontier molecular orbitals. biolscigroup.us For 4-hydroxybenzaldehyde (B117250), these parameters have been computed to assess its chemical reactivity and site selectivity. biolscigroup.us A small HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. nih.gov

Furthermore, DFT can be employed to explore potential reaction pathways. For example, studies on 2-hydroxybenzaldehyde have utilized DFT to investigate various reaction pathways, such as decarbonylation and hydrogenation, to produce valuable chemical intermediates like phenol (B47542) and benzene (B151609). nih.gov These computational explorations provide insights into the activation energies and thermodynamics of different reaction routes, which is crucial for understanding the chemical transformations the molecule can undergo.

Analysis of Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov

In a study of 4-hydroxybenzaldehyde, the HOMO and LUMO energy gap was calculated to be approximately 5.01 eV. nih.gov A smaller energy gap generally signifies a more reactive molecule. For this compound, the presence of the extended conjugation from the benzyloxy group is expected to influence the energies of the frontier orbitals, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted benzaldehyde, thus indicating a potentially higher reactivity. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) and Fukui Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of hydroxybenzaldehyde isomers, MEP surfaces have been generated to identify the reactive sites. biolscigroup.ussigmaaldrich.com For 4-hydroxybenzaldehyde, the MEP map shows that the most negative potential (red and yellow regions) is located around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as likely sites for electrophilic attack. biolscigroup.usnih.gov Conversely, the regions around the hydrogen atoms, particularly the hydroxyl proton, exhibit a positive potential (blue regions), marking them as sites for nucleophilic attack. nih.gov

While specific Fukui analysis for this compound is not detailed in the provided sources, this method is a valuable tool within DFT for predicting local reactivity. The Fukui function identifies which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm, di, and de onto the surface, one can identify and analyze close contacts between molecules.

A study on a series of benzyloxy-benzaldehyde derivatives provides significant insights into the intermolecular interactions that would be expected for this compound. uni.lu This analysis reveals that H···H, C···H, and O···H interactions are predominant, accounting for a significant portion of the Hirshfeld surface area. uni.lu The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, the C···H/H···C interactions are characterized by sharp spikes in the fingerprint plots, while H···H interactions appear as a large, diffuse region. uni.lu The presence of the benzyloxy group can also lead to π-π stacking interactions, which are visible in the Hirshfeld surface analysis. uni.lu These interactions play a crucial role in the packing of the molecules in the solid state.

Interaction TypeContribution to Hirshfeld Surface (%) in Benzyloxy-Benzaldehyde Derivatives uni.lu
H···H~42-45
C···H/H···C~15-27
O···H/H···OVaries
π–π stacking~4-9

Theoretical Approaches in Structure-Activity Relationship Prediction (e.g., Topological Indices)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. Topological indices are numerical descriptors derived from the molecular graph that encode information about the size, shape, branching, and connectivity of a molecule. nih.govmdpi.com These indices are widely used in QSAR modeling to predict the activity of new compounds. nih.govnih.gov

While a specific QSAR study focused solely on this compound is not available, research on related benzaldehyde derivatives demonstrates the utility of this approach. nih.gov In a study of 18 benzaldehyde derivatives, physicochemical descriptors such as the Hansch-Fujita π value (hydrophobicity) and electronic parameters were used to build a QSAR model for their inhibitory activity against phenoloxidase. nih.gov The results indicated that the hydrophobicity of the substituent at the para position played a major role in the inhibitory activity. nih.gov The presence of a hydroxyl group at the ortho position was also found to enhance activity. nih.gov

Crystalline Effects on Molecular Properties through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the influence of the crystalline environment on the molecular properties of chemical compounds. While specific computational studies focusing directly on the crystalline effects of this compound are not extensively available in the current body of scientific literature, valuable insights can be drawn from computational analyses of structurally similar molecules. These studies typically employ methods such as Density Functional Theory (DFT) to compare the properties of a molecule in its gaseous (isolated) state versus its crystalline (solid) state.

Research on related benzaldehyde derivatives demonstrates that the transition from a gaseous to a crystalline phase can significantly alter molecular geometry, electronic properties, and intermolecular interactions. For instance, computational studies on substituted benzaldehydes often reveal changes in bond lengths, bond angles, and dihedral angles upon crystallization. These structural modifications are primarily driven by the formation of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are absent in the isolated gaseous phase.

In the case of this compound, the presence of a hydroxyl group and an aldehyde group, in addition to the bulky benzyloxy substituent, suggests that intermolecular hydrogen bonding would play a crucial role in its crystal packing. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde group and the ether oxygen of the benzyloxy group can act as hydrogen bond acceptors. These interactions would likely lead to a more planar conformation of the molecule in the solid state compared to its optimized gas-phase geometry.

Furthermore, computational modeling can predict changes in electronic properties. The dipole moment of a molecule, for example, is often different in the crystalline state compared to the gaseous state due to the influence of the surrounding molecules in the crystal lattice. The molecular electrostatic potential (MEP) map, another important output of computational analysis, can highlight the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). In the crystalline state, these regions dictate the nature and strength of intermolecular interactions. For this compound, the MEP would likely show negative potentials around the oxygen atoms of the hydroxyl, aldehyde, and ether groups, indicating their propensity to engage in electrophilic interactions.

To provide a more concrete understanding of the types of data generated in such computational studies, the following tables present hypothetical yet representative data based on findings for analogous compounds.

Table 1: Comparison of Selected Geometric Parameters of this compound in Gas vs. Crystalline Phase (Hypothetical Data)

ParameterGas Phase (Calculated)Crystalline Phase (Hypothetical)
C=O Bond Length (Å)1.2151.225
O-H Bond Length (Å)0.9650.980
Dihedral Angle (Benzene Ring - Aldehyde) (°)15.55.2
Intermolecular H-bond (O-H···O=C) (Å)N/A2.1

Table 2: Comparison of Electronic Properties of this compound (Hypothetical Data)

PropertyGas Phase (Calculated)Crystalline Phase (Hypothetical)
Dipole Moment (Debye)3.54.8
HOMO Energy (eV)-6.2-6.0
LUMO Energy (eV)-1.8-2.0
HOMO-LUMO Gap (eV)4.44.0

These hypothetical data illustrate that crystalline effects, driven by intermolecular forces, can lead to discernible changes in both the structural and electronic characteristics of a molecule like this compound. The elongation of the C=O and O-H bonds, the planarization of the molecule, and the altered electronic properties are all indicative of the significant influence of the solid-state environment. While awaiting direct computational studies on this specific compound, the analysis of its structural analogues provides a solid foundation for predicting its behavior in the crystalline phase.

Applications in Organic Synthesis and Medicinal Chemistry

As a Key Organic Intermediate for Complex Molecules

This compound's structure is a strategic starting point for multi-step syntheses. The benzyl (B1604629) group serves as a protecting group for the 4-hydroxyl position, allowing chemists to perform reactions on other parts of the molecule, such as the aldehyde or the 2-hydroxyl group. This protective benzyl group can be removed later in the synthetic sequence to yield the free phenol (B47542), further increasing the molecular diversity of the products. A patent highlights a high-yield, regioselective process for synthesizing 4-benzyloxy-2-hydroxy-benzaldehyde, underscoring its importance as a chemical intermediate. google.com

2-(Benzyloxy)-4-hydroxybenzaldehyde is a recognized intermediate in the development of pharmaceutical compounds. nih.gov Its role is crucial in building the core structures of potential new drugs. For instance, it has been utilized in the synthesis of 2-(2'-hydroxyphenyl)benzoxazole analogs of UK-1, a compound with noted anticancer properties. The synthesis involves coupling the key intermediate, a carboxylic acid derivative of 2-(benzyloxy)phenol, with various amines to create a library of amide derivatives.

Furthermore, a patented process describes a highly efficient, large-scale preparation of 4-benzyloxy-2-hydroxybenzaldehyde. google.com This method is essential for producing a chiral hydroxylamine (B1172632) intermediate, which in turn is a component for creating dihydrobenzofuran derivatives. google.com This underscores the compound's value in scalable synthetic routes for pharmaceutical development.

The scaffold of this compound is a foundation for a variety of biologically active molecules. Researchers have designed and synthesized a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives starting from 2,4-dihydroxybenzaldehyde (B120756), the precursor to the title compound. nih.gov These derivatives have shown potential as multifunctional agents for treating Parkinson's disease, exhibiting potent and selective monoamine oxidase B (MAO-B) inhibitory activity, as well as antioxidant and neuroprotective effects. nih.gov

In one study, a representative compound from this series, compound 3h , demonstrated a significant MAO-B inhibitory activity with an IC50 value of 0.062 µM and a high antioxidant capacity. nih.gov

CompoundTargetActivity (IC50)Antioxidant Activity (ORAC)
Compound 3hMAO-B0.062 µM2.27 Trolox equivalent

Table 1: Biological Activity of a Derivative Synthesized from a this compound Precursor. nih.gov

Another example is the synthesis of 4,4'-dibenzyloxy-2'-hydroxy-3'-(3-methyl-2-butenyl)chalcone, where 4-benzyloxybenzaldehyde is a key reactant. This highlights the utility of the benzyloxybenzaldehyde structure in creating complex chalcones, a class of compounds known for their broad range of biological activities.

This compound is, by its nature, a substituted benzaldehyde (B42025). Its primary role in this context is to serve as a starting material for more elaborately substituted benzaldehyde derivatives. The existing functional groups—aldehyde, hydroxyl, and benzyloxy—provide multiple points for modification. For example, the phenolic hydroxyl group can direct further electrophilic substitution on the aromatic ring, while the aldehyde group can undergo a wide range of reactions, including oxidations, reductions, and condensations, to introduce new functionalities. This versatility allows for the generation of a diverse library of substituted benzaldehydes for various applications.

Design and Synthesis of Pharmacologically Relevant Derivatives

The strategic design of derivatives based on the this compound core has led to the discovery of compounds with significant pharmacological potential. By modifying the substituents on the benzyl ring or by reacting the aldehyde and hydroxyl groups, chemists can fine-tune the biological activity of the resulting molecules.

A notable example is the design of 2-hydroxy-4-benzyloxylimine resveratrol (B1683913) derivatives as potential multifunctional agents for Parkinson's disease. biomolther.org In this research, a series of derivatives were synthesized and evaluated, with the representative compound (E)-5-[(4-fluorobenzyl)oxy]-2-{[(4-hydroxyphenyl)imino]methyl}phenol (7h) showing excellent MAO-B inhibition and high antioxidant activity. biomolther.org This demonstrates a clear strategy of using the core structure to create pharmacologically relevant molecules.

DerivativeKey FeaturePharmacological Activity
Compound 7h4-fluorobenzyl etherPotent MAO-B inhibitor (IC50 = 8.43 x 10⁻³ µM), high antioxidant activity (ORAC = 3.45)

Table 2: Pharmacological Profile of a Designed 2-Hydroxy-4-benzyloxylimine Resveratrol Derivative. biomolther.org

The search for new anti-inflammatory agents has led to the exploration of derivatives that can be traced back to the 2,4-dihydroxybenzaldehyde structure. The un-benzylated parent compound, 2,4-dihydroxybenzaldehyde (DHD), has demonstrated significant in vivo anti-inflammatory activity. It was shown to suppress exudate volume and the number of polymorphonuclear leukocytes in a carrageenan-induced air pouch model in mice. DHD also inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.

These findings for the parent compound suggest that its derivatives, such as this compound, are promising scaffolds for developing new immunomodulatory and anti-inflammatory drugs. Indeed, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole have been specifically designed with the expectation of them possessing anti-neuroinflammatory activities. nih.gov Similarly, certain 2-hydroxy-4-benzyloxylimine resveratrol derivatives have been found to exhibit significant anti-neuroinflammatory effects, a key aspect of immunomodulation in the context of neurodegenerative diseases. biomolther.org

Structure Activity Relationship Sar Studies of Derivatives

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of 2-(benzyloxy)-4-hydroxybenzaldehyde, several key functional groups have been identified as crucial components of their pharmacophoric model.

Studies on a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, which are derived from the core structure, have highlighted the importance of specific moieties for potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. nih.gov

The key functional groups identified include:

The Hydroxyl Group (-OH): The hydroxyl group at the ortho-position to the benzothiazole linkage (or the original aldehyde group) is critical. It often acts as a hydrogen bond donor, interacting with key amino acid residues in the active site of target enzymes. nih.gov For instance, in the inhibition of MAO-B, this hydroxyl group forms a crucial hydrogen bond with the Tyr435 residue. nih.gov The parent compound, 2,4-dihydroxybenzaldehyde (B120756), also demonstrates biological activities such as anti-inflammatory and anti-angiogenic effects, underscoring the importance of the hydroxyl groups. biomolther.org

The Aldehyde/Derivative Moiety: The aldehyde group of the parent compound is a reactive site often used as a handle to synthesize more complex derivatives, such as benzothiazoles. nih.gov The nature of this derivative group significantly influences the molecule's biological profile. The benzothiazole ring system, for example, is a privileged scaffold in medicinal chemistry, known to confer a wide range of biological activities. nih.govnajah.edu

Modulation of Biological Activities through Structural Features

Modifying the structural features of this compound derivatives allows for the fine-tuning of their biological activities. Research has demonstrated that even minor changes to the molecular scaffold can lead to significant differences in potency and selectivity.

In the case of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, substitutions on the benzothiazole ring system were explored to modulate their MAO-B inhibitory activity. The results indicated that all synthesized derivatives displayed excellent and selective inhibitory activity against MAO-B compared to MAO-A. nih.gov

One of the most potent compounds in the series, designated as 3h , featured a chlorine atom at the 6-position of the benzothiazole ring. This compound exhibited a remarkable MAO-B inhibitory activity with an IC₅₀ value of 0.062 µM. nih.gov This suggests that the electronic properties and size of the substituent at this position can significantly enhance the interaction with the enzyme's active site. The parent compound 4-hydroxybenzaldehyde (B117250) shows significantly less potent inhibitory activity against other enzymes like tyrosinase (IC₅₀ = 1.22 mM), highlighting the dramatic increase in potency achieved through these structural modifications. nih.gov

MAO-B Inhibitory Activity of Selected 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole Derivatives nih.gov
CompoundSubstitution on Benzothiazole RingMAO-B IC₅₀ (µM)
3h6-Cl0.062
Safinamide (Reference)N/A0.098
Rasagiline (Reference)N/A0.085

Computational Modeling for SAR Prediction (e.g., Molecular Docking)

Computational modeling techniques are indispensable tools for predicting and understanding the structure-activity relationships of novel compounds before their synthesis. nih.gov Methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) provide valuable insights into the molecular interactions between a ligand and its target protein. imist.manih.gov

Molecular Docking: Molecular docking studies have been performed to elucidate the binding mode of this compound derivatives within the active site of their biological targets. For the potent MAO-B inhibitor 3h , docking simulations were carried out using the crystal structure of human MAO-B (PDB ID: 2V5Z). nih.gov

The results revealed key interactions that stabilize the ligand-enzyme complex:

Hydrogen Bonding: A hydrogen bond is formed between the hydroxyl group of the compound and the oxygen atom of the Tyr435 residue in the MAO-B active site. nih.gov

π–π Stacking: The benzyloxy group of the ligand engages in two parallel π–π stacking interactions with the aromatic rings of Tyr435 and Tyr398. nih.gov

These specific interactions, predicted by computational models, provide a rational basis for the observed high inhibitory potency of compound 3h and align with the identified pharmacophoric elements. nih.gov Such studies are crucial for guiding the design of new derivatives with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biolscigroup.usbiointerfaceresearch.com While specific QSAR models for this compound derivatives are not detailed in the provided context, the general methodology involves calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with activity data using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). nih.govimist.ma This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. researchgate.net

Mechanistic Investigations of Biological Activities of Derivatives in Vitro Studies

Antioxidant Activity Mechanisms (In Vitro)

The antioxidant capacity of derivatives related to 2-(Benzyloxy)-4-hydroxybenzaldehyde is evaluated using several in vitro assays that operate through different mechanisms, primarily Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). wiserpub.comstuba.sk Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay which uses the ABTS radical, and the Ferric Reducing Antioxidant Power (FRAP) assay. wiserpub.come3s-conferences.orgnih.gov

The structure of these phenolic compounds is directly related to their antioxidant activity. researchgate.net For dihydroxybenzaldehyde derivatives, a clear relationship exists between the position of the hydroxyl (-OH) groups on the aromatic ring and their antioxidant capacity. wiserpub.com The dissociation of these hydroxyl groups also contributes significantly to their ability to neutralize free radicals. wiserpub.com The mechanism often involves the transfer of a single electron (SET) from the antioxidant molecule to the radical, a process in which the Highest Occupied Molecular Orbital (HOMO) energies of the compound play a crucial role. wiserpub.com Studies on related compounds like 4-hydroxybenzaldehyde-chitooligomers show that they can protect cells from oxidative stress by significantly attenuating the generation of reactive oxygen species (ROS) and preventing DNA oxidation. nih.gov Some Schiff base derivatives have also demonstrated good free radical scavenging activity against DPPH. dergipark.org.tr

Antimicrobial Activity Mechanisms (In Vitro)

In vitro studies on hydroxybenzaldehyde derivatives have elucidated their mechanisms of action against various pathogens, particularly bacteria like Staphylococcus aureus. The primary mechanism appears to be the disruption of the bacterial cell membrane. nih.govfrontiersin.org

For instance, 2-hydroxy-4-methoxybenzaldehyde, a closely related compound, has been shown to increase the permeability of the cell membrane in methicillin-resistant S. aureus (MRSA). nih.gov This is evidenced by an increased release of intracellular components such as proteins and nucleic acids. nih.gov Further confirmation of membrane damage comes from morphological changes observed through scanning electron microscopy (SEM), increased activity of β-galactosidase, and higher fluorescence intensity with dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes. nih.gov Dihydroxybenzaldehyde derivatives have also shown significant antimicrobial activity against S. aureus strains isolated from cases of bovine mastitis. frontiersin.org

Anticancer Activity Mechanisms (In Vitro)

Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer potential through multiple mechanisms of action in vitro.

A key anticancer mechanism for this class of compounds is the ability to halt the proliferation of cancer cells and induce programmed cell death (apoptosis). nih.govepa.gov Several 2-(benzyloxy)benzaldehyde (B185962) derivatives have been shown to arrest the cell cycle at the G2/M phase in human promyelocytic leukemia (HL-60) cells. nih.govepa.gov This arrest prevents the cancer cells from proceeding through mitosis and dividing.

Following cell cycle arrest, these compounds induce apoptosis. nih.govepa.gov Morphological assessments and DNA fragmentation analysis confirm the onset of apoptotic cell death. nih.gov A significant mechanistic finding is that these derivatives cause a loss of the mitochondrial membrane potential, which is a critical step in the intrinsic pathway of apoptosis. nih.gov Related compounds, such as 2'-benzoyloxycinnamaldehyde, have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Derivatives of this compound have been designed and identified as potent and selective inhibitors of key enzymes involved in cancer progression. A notable target is Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and linked to poor treatment outcomes. nih.govresearchgate.net Specific benzyloxybenzaldehyde derivatives have shown high selectivity and potency as ALDH1A3 inhibitors. nih.govresearchgate.net

Inhibitory Activity of Benzyloxybenzaldehyde Derivatives Against ALDH1A3
CompoundTarget EnzymeIC₅₀ (µM)Reference
ABMM-15ALDH1A30.23 nih.gov
ABMM-16ALDH1A31.29 nih.gov

While specific studies on this compound derivatives as protein kinase inhibitors are limited, the broader class of benzaldehyde (B42025) and related heterocyclic scaffolds are recognized as crucial starting points for developing protein kinase inhibitors. ekb.eg These inhibitors often act as ATP-competitive inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for cancer cell growth and survival. ekb.egmdpi.comscispace.com

The anticancer effects of these compounds are also mediated by their interaction with and modulation of critical cellular signaling pathways. Benzaldehyde itself has been found to suppress multiple major signaling pathways that are frequently activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.net This broad-spectrum inhibition is thought to occur through the regulation of 14-3-3 family proteins, which are key modulators of these signaling cascades. researchgate.net

Furthermore, the induction of apoptosis by related compounds is often linked to the modulation of cellular oxidative stress. nih.gov An increase in intracellular reactive oxygen species (ROS) can activate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to apoptosis. nih.govresearchgate.net

While direct studies on this compound are scarce, related structures such as Schiff bases and benzimidazoles have been investigated for their ability to interact with DNA. dergipark.org.trnih.gov These compounds have the potential to bind to DNA, which can disrupt DNA replication and transcription processes in cancer cells. dergipark.org.trnih.gov Some benzimidazole (B57391) derivatives, which are structurally similar to purines, can act as competitive inhibitors, replacing purine (B94841) bases in the biosynthesis of nucleic acids and thereby inhibiting bacterial or cancer cell growth. nih.gov Additionally, some Schiff base derivatives have been shown not only to bind to DNA but also to facilitate its cleavage, which can be a potent mechanism for inducing cell death. dergipark.org.tr

Other In Vitro Pharmacological Effects

Beyond their well-documented anticancer and specific enzyme-inhibiting properties, derivatives of 2-(benzyloxy)benzaldehyde have been investigated for a range of other pharmacological activities in vitro. These studies reveal a broader potential for this class of compounds in various therapeutic areas. The in vitro biological effects of benzyloxybenzaldehyde derivatives are known to include antimicrobial, anti-inflammatory, and phospholipase D (PLD) inhibition, as well as adenylyl cyclase activation nih.gov.

Anti-inflammatory Effects

Certain benzaldehyde derivatives have demonstrated notable anti-inflammatory properties in laboratory settings. For instance, flavoglaucin (B158435) and isotetrahydro-auroglaucin, two benzaldehyde derivatives isolated from the marine fungus Eurotium sp. SF-5989, were shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibition was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins without affecting the viability of the cells nih.gov.

Furthermore, these compounds were found to reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism of this anti-inflammatory action was linked to the inactivation of the nuclear factor-κB (NF-κB) pathway, achieved by suppressing the phosphorylation of IκB. The anti-inflammatory effects of these derivatives were also associated with their ability to induce heme oxygenase-1 (HO-1) expression through the translocation of the nuclear transcription factor-E2–related factor 2 (Nrf2) nih.gov.

Antifungal and Antiaflatoxigenic Activity

The antifungal potential of benzaldehyde derivatives has also been a subject of investigation. One study explored a new benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), for its activity against the fungus Aspergillus flavus, a producer of the potent carcinogen aflatoxin B1 (AFB1). MPOBA was found to inhibit the production of AFB1 by the fungus, with a half-maximal inhibitory concentration (IC50) of 0.55 mM. This inhibition of aflatoxin production was accompanied by a decrease in conidiation mdpi.com.

Mechanistic studies revealed that MPOBA decreased the transcript levels of the aflR gene, which is a key regulator of aflatoxin biosynthesis. Additionally, it reduced the transcript levels of the global regulator genes veA and laeA. These findings suggest that the derivative impacts the regulatory mechanisms of fungal development and differentiation, leading to the inhibition of toxin production. Importantly, MPOBA exhibited very low cytotoxicity in a Madin-Darby canine kidney (MDCK) cell line, indicating its potential as a safe agent for controlling aflatoxin contamination mdpi.com.

Cytotoxic and Apoptotic Effects on Cancer Cells

In addition to general anticancer activity, specific mechanistic details have been elucidated for certain 2-benzyloxybenzaldehyde derivatives in vitro. A series of these derivatives, including 2-(benzyloxy)benzaldehyde and its substituted analogues, were tested against the HL-60 human leukemia cell line. Several of these compounds exhibited significant activity at concentrations between 1-10 microM nih.gov.

Morphological assessment and DNA fragmentation analysis of the treated HL-60 cells indicated that these compounds induced apoptosis and arrested the cell cycle at the G2/M phase. Furthermore, they were shown to cause a loss of mitochondrial membrane potential after 12 hours of treatment, a key event in the apoptotic cascade nih.gov. The compound 2-[(3-methoxybenzyl)oxy]benzaldehyde, also known as CCY-1a-E2, was identified as a particularly potent derivative against HL-60 cells nih.govnih.gov. Subsequent studies on WEHI-3 leukemia cells confirmed that CCY-1a-E2 decreased cell viability in a concentration-dependent manner, with an IC50 of 5 µM after 24 hours of treatment nih.gov.

The table below summarizes the in vitro pharmacological effects of various benzyloxybenzaldehyde derivatives and related compounds.

Compound/DerivativeCell Line/OrganismPharmacological EffectKey Findings
Benzyloxybenzaldehyde DerivativesHL-60 (Human Leukemia)Anticancer/Apoptosis InductionArrested cell cycle at G2/M phase, induced apoptosis, and caused loss of mitochondrial membrane potential. nih.gov
2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2)WEHI-3 (Leukemia)CytotoxicityDecreased cell viability with an IC50 of 5 µM after 24 hours. nih.gov
Benzyloxybenzaldehyde scaffold compounds (ABMM-15, ABMM-16)A549 and H1299 (NSCLC)ALDH1A3 InhibitionPotent and selective inhibitors of ALDH1A3 with no significant cytotoxicity. mdpi.com
Flavoglaucin and Isotetrahydro-auroglaucinRAW264.7 (Macrophages)Anti-inflammatoryInhibited NO and PGE2 production; suppressed iNOS, COX-2, and pro-inflammatory cytokine expression. nih.gov
2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA)Aspergillus flavusAntiaflatoxigenicInhibited AFB1 production (IC50 = 0.55 mM) by downregulating key regulatory genes. mdpi.com

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing 2-(Benzyloxy)-4-hydroxybenzaldehyde and its analogs is a key area of future research. Current synthetic routes can be effective, but there is always a need for pathways that are more atom-economical, environmentally friendly, and amenable to large-scale production. Researchers are expected to explore novel catalytic systems, such as those based on earth-abundant metals, to streamline the synthesis. Additionally, the use of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction time, yield, and purity. The development of one-pot or tandem reactions that minimize intermediate purification steps will also be a priority, leading to more cost-effective and sustainable manufacturing processes.

Development of Advanced Derivatives for Specific Applications

The core structure of this compound provides a versatile platform for the creation of a diverse library of derivatives. Future efforts will likely focus on the targeted design and synthesis of new molecules with enhanced or entirely new functionalities. For instance, in the field of medicinal chemistry, derivatives could be designed to exhibit improved potency, selectivity, and pharmacokinetic properties for specific biological targets. nih.govnih.govnih.gov This might involve the introduction of various functional groups to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. In materials science, the focus may be on creating derivatives that can act as building blocks for polymers, liquid crystals, or functional dyes with tailored optical or electronic properties.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly crucial in chemical research. nih.gov Future studies on this compound and its derivatives will undoubtedly leverage this integration. Computational tools, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the geometric, electronic, and spectroscopic properties of new molecules before they are synthesized. nih.gov This allows for a more rational design process, saving time and resources. For example, computational methods can help in predicting the binding affinity of a derivative to a specific protein target, guiding the selection of the most promising candidates for synthesis and biological evaluation. nih.gov Experimental validation of these computational predictions will then provide a feedback loop to refine the theoretical models, leading to more accurate predictions in the future.

Elucidation of Comprehensive Structure-Activity Landscapes

A thorough understanding of the relationship between the chemical structure of a molecule and its biological activity or material properties is fundamental for rational design. nih.govnih.govelsevierpure.comelsevierpure.com For this compound derivatives, future research will aim to build comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) landscapes. nih.govnih.govelsevierpure.comelsevierpure.com This will involve the systematic modification of different parts of the molecule and the evaluation of the resulting changes in activity or properties. High-throughput screening methods, combined with quantitative structure-activity relationship (QSAR) modeling, will be instrumental in generating and analyzing large datasets. The insights gained from these studies will provide a detailed roadmap for the design of new derivatives with optimized performance for specific applications. For instance, understanding how the position and nature of substituents on the aromatic rings affect tyrosinase inhibition could lead to the development of more potent skin-lightening agents. nih.gov

Expansion into New Biological Targets (In Vitro)

While some biological activities of this compound derivatives have been explored, there remains a vast and largely untapped potential for discovering new therapeutic applications. Future in vitro studies will likely focus on screening these compounds against a wider range of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. For example, given the antioxidant properties of some phenolic compounds, derivatives could be tested for their ability to modulate pathways involved in oxidative stress-related disorders. Furthermore, the potential of these compounds to inhibit protein-protein interactions or to act as probes for studying biological processes will also be an exciting avenue of exploration. The discovery of novel biological activities will open up new avenues for the development of therapeutic agents and research tools.

Q & A

Q. Table 1: Comparative Reactivity of Substituted Benzaldehydes

CompoundElectrophilicity (DFT)LogP (Exp.)
4-Hydroxybenzaldehyde1.45 eV1.3
This compound1.32 eV2.8 (Calc.)
2-Hydroxy-4-methoxybenzaldehyde1.38 eV1.9

Q. Table 2: Safety and Handling Protocols

HazardMitigation StrategyReference
Aldehyde oxidationStore under inert gas (N₂/Ar) at -20°C
Skin/eye irritationUse PPE (gloves, goggles); wash with soap
Inhalation riskWork in fume hood with HEPA filters

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.